molecular formula C11H14ClN5O2 B2654759 (2S,3R)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylpentanoic acid CAS No. 1491135-35-3

(2S,3R)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylpentanoic acid

Cat. No. B2654759
CAS RN: 1491135-35-3
M. Wt: 283.72
InChI Key: HLYUIQOHIFBJOD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylpentanoic acid, commonly known as CMP-Neu5Ac, is a naturally occurring monosaccharide that plays an important role in the human body. It is a key component of the glycoprotein N-glycosylation pathway, and is involved in numerous biochemical and physiological processes. CMP-Neu5Ac has been studied intensively in recent years, and its potential applications in research and medical fields have been increasingly explored.

Scientific Research Applications

Applications in Synthesis and Resolution of Amino Acids

One study focuses on the synthesis and resolution of amino acids, particularly involving processes to obtain L-forms of certain amino acids which are constituent in toxins, highlighting methodologies for synthesizing and purifying complex amino acids which could be applied to related compounds like (2S,3R)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylpentanoic acid for their roles in biological systems or as potential pharmaceuticals (Shimohigashi, Lee, & Izumiya, 1976).

Biological Activity and Chemical Interaction

Another study on N-(β-Carboxyethyl)-α-isoleucine, which shares a structural similarity with the target molecule, explores its biological activity, providing a basis for the investigation of similar compounds in biological systems and their potential interactions with biological macromolecules, reflecting on the broader implications for drug design and development (Nehls et al., 2013).

Enantiomeric Purity and Synthesis of Chiral Compounds

Research into the stereoselective synthesis of chiral compounds, such as (S)-2-Chloroalkanoic acids from (S)-2-amino acids, underscores the importance of enantiomeric purity in pharmaceuticals and the synthesis of chiral molecules, pertinent to developing methodologies for synthesizing enantiomerically pure compounds including those structurally related to this compound (Koppenhoefer & Schurig, 2003).

Structural Analysis and Polymorphism

The crystal structure analysis of related amino acids provides insights into molecular packing, hydrogen bonding, and the polymorphism of amino acids, which are crucial for understanding the physicochemical properties and biological functions of related compounds, including potential drug molecules (Curland, Meirzadeh, & Diskin‐Posner, 2018).

properties

IUPAC Name

(2S,3R)-2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYUIQOHIFBJOD-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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